Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Overview
Description
Synthesis Analysis
- Synthesis from Acetylacetone and Ethyl Cyanoacetate: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is obtained from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo Pusheng, 2009).
- High-Yield Two-Step Synthesis: A two-step procedure involving esterification and cyclocondensation yields ethyl 3-aminothiophene-2-carboxylate with an 81% yield (F. Fang, 2011).
Molecular Structure Analysis
- Crystal Structure Determination: Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate's crystal structure has been analyzed using X-ray diffraction (L. Minga, 2005).
- Quantum Chemical Investigations: Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) has been studied for its molecular structure using spectroscopic methods and quantum chemical calculations (Aysha Fatima et al., 2023).
Chemical Reactions and Properties
- Reaction with 1,3-Dicarbonyl Compounds: Reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds yield ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (S. A. Ryndina et al., 2002).
Physical Properties Analysis
Chemical Properties Analysis
- Versatile Synthesis and Antimicrobial Study: Ethyl 2-amino-4-methylthiazole-5-carboxylate shows potential in versatile synthesis methods and has been studied for its antimicrobial activities (N. Desai et al., 2019).
Scientific Research Applications
Thiophene and its Derivatives Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis of Thiophene Derivatives In a related study, a series of novel Ethyl 2-(2-chloroacetamido)-4-methyl-5-(arylcarbamoyl)thiophene-3-carboxylate derivatives have been synthesized starting from various ethyl 2-amino-5-methyl-4-(arylcarbamoyl)thiophene-3-carboxylate . The exact methods and results of this study are not detailed in the source .
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Synthetic Chemistry : This compound is a chemical of interest in the field of synthetic chemistry . It’s often used as a building block in the synthesis of more complex molecules .
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Medicinal Chemistry : Thiophene and its derivatives, including Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Material Science : Thiophene and its derivatives also have applications in material science . They are used in the development of new materials due to their unique chemical properties .
-
Synthetic Chemistry : This compound is a chemical of interest in the field of synthetic chemistry . It’s often used as a building block in the synthesis of more complex molecules .
-
Medicinal Chemistry : Thiophene and its derivatives, including Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Material Science : Thiophene and its derivatives also have applications in material science . They are used in the development of new materials due to their unique chemical properties .
properties
IUPAC Name |
ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-9(13)5-4(2)6(7(10)12)15-8(5)11/h3,11H2,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNKLUXBNFFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345239 | |
Record name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
CAS RN |
43028-63-3 | |
Record name | Ethyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43028-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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